Tecovirimat metabolite M4 Tecovirimat metabolite M4
Brand Name: Vulcanchem
CAS No.: 68422-98-0
VCID: VC20313350
InChI: InChI=1S/C11H12N2O2/c12-13-10(14)8-4-1-2-5(7-3-6(4)7)9(8)11(13)15/h1-2,4-9H,3,12H2/t4-,5+,6+,7-,8-,9+
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

Tecovirimat metabolite M4

CAS No.: 68422-98-0

Cat. No.: VC20313350

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Tecovirimat metabolite M4 - 68422-98-0

Specification

CAS No. 68422-98-0
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name (1R,2R,6S,7S,8S,10R)-4-amino-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Standard InChI InChI=1S/C11H12N2O2/c12-13-10(14)8-4-1-2-5(7-3-6(4)7)9(8)11(13)15/h1-2,4-9H,3,12H2/t4-,5+,6+,7-,8-,9+
Standard InChI Key FKJJFXNAYYRHSY-OVNJMVFWSA-N
Isomeric SMILES C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)N
Canonical SMILES C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N

Introduction

Chemical Structure and Properties

Molecular Architecture

M4 possesses a complex polycyclic structure with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol . The compound features a fused tetracyclic system incorporating an ethenocyclopropane moiety and an isoindole-dione core (Figure 1). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the stereochemistry as (3aα,4β,4aα,5aα,6β,6aα)-configuration, preserving structural elements from the parent tecovirimat while eliminating the 4-(trifluoromethyl)benzamide substituent .

Table 1: Key Chemical Properties of Tecovirimat Metabolite M4

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.22 g/mol
CAS Registry Number68422-98-0
UNII Identifier57LY3IKN0N
SolubilityNot fully characterized
Plasma Protein BindingUndetectable (vs. 77-82% for tecovirimat)

Spectroscopic Characterization

Mass spectrometry (MS) analysis reveals a primary ion peak at m/z 204.1 corresponding to the molecular ion [M+H]⁺, with fragmentation patterns indicating cleavage of the amide bond and cyclopropane ring . Infrared (IR) spectroscopy shows strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide C-N stretch), consistent with the isoindole-dione framework .

Pharmacokinetics and Metabolic Pathways

Biotransformation of Tecovirimat to M4

M4 formation occurs via a two-step process:

  • Hydrolysis: Uridine diphosphate glucuronosyltransferases (UGT1A1 and UGT1A4) cleave the amide bond linking the tetracyclic core to the 4-(trifluoromethyl)benzamide group in tecovirimat .

  • Glucuronidation: The liberated amine group undergoes conjugation with glucuronic acid, forming the M4-glucuronide derivative detected in urine .

Table 2: Comparative Pharmacokinetic Parameters of Tecovirimat and M4

ParameterTecovirimat (600 mg oral)M4 (Post-Metabolism)Source
Tₘₐₓ (hours)6Not reported
AUC₀–₂₄ (hr·ng/mL)29,816Undetectable
Renal Excretion<0.02% unchanged30.3% as conjugate
Half-life (t₁/₂)19.3 hoursNot characterized

Distribution and Elimination

While tecovirimat demonstrates extensive tissue distribution (volume of distribution: 572–1356 L) , M4 remains confined to systemic circulation due to its polar glucuronide conjugate. Renal clearance predominates, with 73% of administered tecovirimat dose excreted as M4-glucuronide and other metabolites . Fecal elimination accounts for <1% of M4, contrasting with 23% of unchanged tecovirimat excreted via this route .

Analytical Identification and Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) serves as the gold standard for M4 quantification. Key methodological parameters include:

  • Column: C18 reverse-phase (2.1 × 50 mm, 1.7 μm)

  • Mobile Phase: 0.1% formic acid in acetonitrile/water (gradient elution)

  • Detection: Positive electrospray ionization (ESI+) at m/z 204.1 → 158.0

Distinguishing M4 from Structural Analogs

M4's unique retention time (4.2 minutes) and fragmentation pattern differentiate it from:

  • M5 (3,5-dioxo-4-aminotetracyclo[5.3.2.0{2,6}.0{8,10}]dodec-11-ene): Lacks the glucuronic acid conjugate, eluting at 3.8 minutes

  • TFMBA: Monocyclic benzoic acid derivative with m/z 189.0

Clinical and Therapeutic Implications

Drug-Drug Interaction Risks

Though pharmacologically inert, M4 contributes to tecovirimat's enzyme-inducing effects:

  • CYP3A4 Induction: Reduces exposure to sensitive substrates (e.g., cyclosporine) by 40–60%

  • UGT1A1 Competition: May increase bilirubin levels in Gilbert's syndrome patients

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